BenchChemオンラインストアへようこそ!

1,3-Difluoro-5-(3-nitrophenyl)benzene

Anticancer Kinase Inhibitor Biphenyl Nicotinamide

1,3-Difluoro-5-(3-nitrophenyl)benzene (CAS 865856-72-0), also designated 3,5-difluoro-3′-nitro-1,1′-biphenyl, is a halogenated biaryl building block (C₁₂H₇F₂NO₂, MW 235.19) featuring a 3,5-difluorophenyl ring coupled to a 3-nitrophenyl moiety. Commercial suppliers offer the compound at 98% purity.

Molecular Formula C12H7F2NO2
Molecular Weight 235.19 g/mol
CAS No. 865856-72-0
Cat. No. B1610014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Difluoro-5-(3-nitrophenyl)benzene
CAS865856-72-0
Molecular FormulaC12H7F2NO2
Molecular Weight235.19 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=CC(=C2)F)F
InChIInChI=1S/C12H7F2NO2/c13-10-4-9(5-11(14)7-10)8-2-1-3-12(6-8)15(16)17/h1-7H
InChIKeyJNGTYJUVIDNFBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Difluoro-5-(3-nitrophenyl)benzene (CAS 865856-72-0): A Specialized Building Block for Kinase-Targeted Drug Discovery


1,3-Difluoro-5-(3-nitrophenyl)benzene (CAS 865856-72-0), also designated 3,5-difluoro-3′-nitro-1,1′-biphenyl, is a halogenated biaryl building block (C₁₂H₇F₂NO₂, MW 235.19) featuring a 3,5-difluorophenyl ring coupled to a 3-nitrophenyl moiety. Commercial suppliers offer the compound at 98% purity . Its orthogonal functional handles—the electron-withdrawing nitro group (−NO₂) capable of selective reduction to an amine, and the two C–F bonds suitable for nucleophilic aromatic substitution—render it a versatile intermediate for constructing complex pharmaceutical scaffolds, particularly within kinase inhibitor programs [1].

Why 1,3-Difluoro-5-(3-nitrophenyl)benzene Cannot Be Replaced by Isomeric Nitrobiphenyls


Within the C₁₂H₇F₂NO₂ isomeric family, simple replacement of 1,3-difluoro-5-(3-nitrophenyl)benzene with its 4-nitrophenyl congener (CAS 910301-32-5) or non-nitro 3,5-difluorobiphenyl (CAS 62351-48-8) is not chemically equivalent. The position of the nitro group fundamentally alters the electronic landscape: the meta-nitro substituent exerts a −I (inductive) effect without the strong −M (mesomeric) conjugation present in the para-isomer, leading to distinct reactivity profiles in downstream cross-coupling or reduction steps. Furthermore, the 3′-nitro orientation dictates the trajectory of the dipole moment vector, which is critical when the fragment is incorporated into kinase hinge-binding motifs where precise spatial alignment of electron density influences target affinity [1]. Substituting with a non-nitrated biphenyl eliminates the essential reduction handle entirely, blocking the route to the bioactive 3′-aminobiphenyl pharmacophore [2].

Quantitative Differentiation Evidence for 1,3-Difluoro-5-(3-nitrophenyl)benzene (CAS 865856-72-0)


Meta-Nitro Regioisomer Enables Access to Potent Antiproliferative Nicotinamides

The 3-nitrophenyl orientation in 1,3-difluoro-5-(3-nitrophenyl)benzene is the direct precursor to the 3′-amino pharmacophore required for nanomolar antiproliferative activity. The derived compound N-(3′,5′-difluoro-3-nitro-[1,1′-biphenyl]-4-yl)nicotinamide (compound 3) displayed potent activity against MCF-7 and MDA-MB-231 breast cancer cells [1]. In contrast, the corresponding 4′-fluoro bioisostere (compound 36, bearing a 4′-fluoro rather than 3′,5′-difluoro substitution) exhibited a substantially altered activity profile, underscoring that the 3′,5′-difluoro-3-nitro arrangement is not interchangeable with simpler fluoro-substitution patterns. The 4-nitrophenyl regioisomer (CAS 910301-32-5) would yield a 4′-amino intermediate upon reduction, generating a topologically and electronically distinct pharmacophore not described as accessing this activity class.

Anticancer Kinase Inhibitor Biphenyl Nicotinamide

Orthogonal Functionalization Logic: Nitro Reduction Without C–F Compromise

The compound provides a defined reactivity sequence: the nitro group can be selectively reduced to the corresponding amine using standard hydrogenation conditions (H₂, Pd/C) without affecting the aryl C–F bonds . This contrasts with the non-nitrated analogue 3,5-difluorobiphenyl (CAS 62351-48-8), which lacks an entry point for this transformation entirely. For the 4-nitrophenyl isomer (CAS 910301-32-5), reduction would generate the 4′-aminobiphenyl, which exhibits a distinct linear geometry and different electronic character compared to the bent, meta-oriented 3′-aminobiphenyl scaffold accessible from the target compound. This regiospecific reduction pathway is critical when the resulting aniline is required for subsequent amide coupling or diazotization reactions in library synthesis.

Chemoselective Reduction Building Block Drug Discovery

Kinase Inhibitor Intermediate: Enabled Synthesis of Selective JAK2 and p38α Chemotypes

Multiple independent sources identify 1,3-difluoro-5-(3-nitrophenyl)benzene as a key intermediate in constructing selective kinase inhibitors, particularly targeting JAK2 and p38α [1] [2]. The 3,5-difluoro motif on ring A enhances metabolic stability by blocking potential sites of oxidative metabolism, while the 3-nitro group on ring B serves as a latent amine for subsequent derivatization. In p38α inhibitor programs, related 3,5-difluorophenyl-containing compounds have demonstrated IC₅₀ values as low as 1 nM in FRET-based enzymatic assays [2]. The 4-nitrophenyl isomer (CAS 910301-32-5) positions the reduction handle at the para position, yielding a linear 4′-aminobiphenyl that cannot recapitulate the bent geometry required for binding in the kinase hinge region typically occupied by meta-substituted biaryl fragments.

JAK2 Inhibitor p38α MAP Kinase Medicinal Chemistry

Commercial Availability: 3-Nitro vs. 4-Nitro Isomer Pricing and Purity Comparison

Both the 3-nitro (target compound, CAS 865856-72-0) and 4-nitro (CAS 910301-32-5) isomers are commercially available from Combi-Blocks at 98% purity, with both currently offered at a 50% discount . However, the target compound (LD-0266) and its regioisomer (LD-0168) are distinct catalog items with separate inventory, pricing structures, and lead times. For programs specifically requiring the meta-nitro orientation, substituting with the para-isomer—even at identical purity and discount—would constitute purchase of an incorrect starting material, leading to wasted synthetic effort. The 3-nitro isomer is also listed as available from multiple global suppliers (Biosynth/CymitQuimica, Leyan) in quantities from 5 g to bulk, indicating a reliable supply chain for scale-up .

Procurement Building Block Cost Efficiency

Predicted Physicochemical Properties Differentiate 3-Nitro from 4-Nitro Isomer for Formulation Development

Predicted physicochemical properties for 1,3-difluoro-5-(3-nitrophenyl)benzene include a boiling point of 334.9 ± 32.0 °C and a density of 1.344 ± 0.06 g/cm³ . While the 4-nitro isomer shares an identical molecular formula and molecular weight, the spatial orientation of the nitro group alters the molecular polarizability and dipole moment, which in turn affects chromatographic retention time, solubility in organic solvent systems, and crystal packing behavior. These differences, although subtle, become significant during preparative HPLC purification or when developing reproducible crystallization protocols for kilogram-scale synthesis. Selection of the correct isomer at the procurement stage avoids misidentification during quality control, as the two isomers are distinguishable by ¹H NMR (aromatic proton splitting patterns) and HPLC retention time.

Physicochemical Properties Formulation Preformulation

Optimal Application Scenarios for 1,3-Difluoro-5-(3-nitrophenyl)benzene in Drug Discovery and Chemical Development


Synthesis of 3′-Aminobiphenyl Pharmacophores for Kinase Hinge-Binding Motifs

Medicinal chemistry teams developing ATP-competitive kinase inhibitors that require a meta-aminobiphenyl hinge-binding element should prioritize 1,3-difluoro-5-(3-nitrophenyl)benzene over the 4-nitro isomer. Selective catalytic reduction of the 3-nitro group yields the 3′-aminobiphenyl intermediate, which positions the amine vector in a bent geometry compatible with the kinase hinge region [1]. This scaffold has been validated in p38α inhibitor programs where related 3,5-difluorophenyl chemotypes achieve IC₅₀ values as low as 1 nM [2]. The 4-nitro isomer would instead generate a linear 4′-aminobiphenyl that cannot recapitulate this binding mode.

Diversification via Sequential Functionalization: Nitro Reduction Followed by C–F Activation

For programs requiring a two-step diversification strategy, this compound offers a defined reaction sequence: first, reduce the nitro group to the corresponding aniline under standard hydrogenation conditions; second, exploit the remaining C–F bonds for nucleophilic aromatic substitution (SₙAr) with amines or alkoxides [1]. This orthogonal reactivity enables the construction of densely functionalized biphenyl libraries from a single starting material. The non-nitrated analogue 3,5-difluorobiphenyl (CAS 62351-48-8) entirely lacks the first diversification handle, while the 4-nitro isomer (CAS 910301-32-5) provides only a linear aminobiphenyl product after reduction [2].

Scale-Up Procurement for Preclinical Development of JAK2-Selective Inhibitors

Research groups advancing JAK2-selective inhibitors toward preclinical candidacy can source 1,3-difluoro-5-(3-nitrophenyl)benzene from multiple global suppliers (Combi-Blocks, Biosynth/CymitQuimica, Leyan) at 95–98% purity in quantities from gram to bulk scale [1]. The compound has been identified as a key intermediate for constructing selective JAK2 inhibitors with favorable interactions in the ATP-binding pocket [2]. Multi-supplier availability and documented use in kinase programs reduce supply chain risk and provide regulatory starting material traceability for IND-enabling studies.

Antiproliferative Agent Development: Biphenyl Nicotinamide Series

The compound is the direct precursor to N-(3′,5′-difluoro-3-nitro-[1,1′-biphenyl]-4-yl)nicotinamide, which demonstrates nanomolar antiproliferative activity against MCF-7 and MDA-MB-231 breast cancer cell lines [1]. Structure-activity relationship studies within this series indicate that the 3′,5′-difluoro-3-nitro substitution pattern is critical for activity; replacing it with a 4′-fluoro-3-cyano motif (compound 36) yields a distinct activity profile [1]. Teams exploring biphenyl nicotinamides as anticancer agents should secure the 3-nitro isomer specifically, as the 4-nitro isomer would produce an inactive 4′-amino scaffold upon reduction.

Quote Request

Request a Quote for 1,3-Difluoro-5-(3-nitrophenyl)benzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.